Technical Monograph: The 3-Amino-pyrrolo[3,2-c]pyridin-4-one Scaffold
Technical Monograph: The 3-Amino-pyrrolo[3,2-c]pyridin-4-one Scaffold
This technical guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of the 3-amino-pyrrolo[3,2-c]pyridin-4-one scaffold.
Executive Summary & Chemical Identity
The pyrrolo[3,2-c]pyridin-4-one system (often referred to as 5-azaindole-4-one or 3,7-dideazaguanine core) is a fused bicyclic heterocycle critical in drug discovery for its ability to mimic purine nucleobases. It serves as a bioisostere for guanine, making it a privileged scaffold in the design of kinase inhibitors (e.g., JAK, MK2) and viral polymerase inhibitors.
While the core scaffold is commercially established, the 3-amino derivative is typically generated in situ or synthesized as a transient intermediate due to the oxidative instability characteristic of electron-rich amino-azaindoles. Consequently, researchers often source the stable nitro-precursor or the unsubstituted core and perform late-stage functionalization.
Core Chemical Data[1][2]
| Attribute | Detail |
| Scaffold Name | 1H-Pyrrolo[3,2-c]pyridin-4(5H)-one |
| Core CAS Number | 54415-77-9 (Unsubstituted Parent) |
| 3-Amino Derivative | No permanent commercial CAS assigned to the free base. (Synthesized via reduction of 3-nitro intermediate) |
| Molecular Formula | C₇H₆N₂O (Core) / C₇H₇N₃O (3-Amino) |
| Tautomerism | Exists in equilibrium between the lactam (4-one, favored in solution) and lactim (4-hydroxy) forms. |
| Key Precursor | 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 23612-48-8) or 3-nitro-4-chloropyridine |
Structural Biology & Med-Chem Utility
Tautomeric Versatility & Binding Modes
The 3-amino-pyrrolo[3,2-c]pyridin-4-one scaffold offers a unique hydrogen-bonding donor-acceptor-donor (D-A-D) motif when the 3-amino group is engaged.
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Lactam Form (Dominant): The N5-H acts as a hydrogen bond donor, and the C4=O carbonyl acts as an acceptor.
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3-Amino Functionality: The amine at position 3 provides an additional H-bond donor, critical for interacting with the "gatekeeper" residues in kinase hinge regions or aspartic acid residues in viral polymerases.
Visualization: Tautomerism and Numbering
The following diagram illustrates the tautomeric equilibrium and the standard IUPAC numbering used in this guide.
Figure 1: Tautomeric equilibrium of the core scaffold and synthetic relationship to the 3-amino target.
Synthetic Methodology
As the specific 3-amino CAS is not a standard catalog item, the synthesis is best approached via the Nitration-Reduction Strategy . This protocol is self-validating: the appearance of the bright yellow nitro-intermediate confirms step 1, and the disappearance of the nitro peak in LCMS confirms step 2.
Protocol: Synthesis from Core Scaffold
Step 1: Electrophilic Aromatic Nitration The pyrrole ring is electron-rich, directing electrophilic substitution to the C-3 position.
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Reagents: Fuming HNO₃, H₂SO₄ (solvent).
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Procedure: Dissolve 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (CAS 54415-77-9) in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise. Maintain temperature <10°C to prevent ring oxidation. Stir for 1-2 hours.
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Outcome: Precipitation of 3-nitro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one . This solid is stable and can be isolated.
Step 2: Catalytic Hydrogenation (Reduction)
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Reagents: H₂ (1 atm or balloon), 10% Pd/C, Methanol/Ethanol.
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Procedure: Suspend the nitro intermediate in MeOH. Add 10 wt% Pd/C. Stir under H₂ atmosphere for 4-12 hours.
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Critical Note: The resulting 3-amino compound is air-sensitive . It should be used immediately in the next step (e.g., amide coupling) or isolated as a hydrochloride salt (using HCl/dioxane) to prevent oxidation to the purple/black imino-quinone species.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route from the commercially available core to the 3-amino derivative.
Characterization & Quality Control
When synthesizing this scaffold, rely on the following analytical markers to validate structure.
| Method | Expected Signal (3-Amino Derivative) |
| ¹H NMR (DMSO-d₆) | δ 11.0-11.5 ppm: Broad singlet (Lactam NH).[1] δ 6.8-7.2 ppm: Pyridine ring protons (coupling constants J ≈ 5-7 Hz). δ 4.5-5.5 ppm: Broad singlet (NH₂), exchangeable with D₂O. |
| LC-MS (ESI+) | [M+H]⁺ ≈ 150.15 . Look for the distinctive mass shift from the nitro precursor (M+H ≈ 180). |
| Appearance | The nitro precursor is yellow . The amino product should be off-white to beige . A distinct color change to dark purple/black indicates oxidation (decomposition). |
References
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Schneller, S. W., & Hosmane, R. S. (1978).[2][3] Synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (5-azaindole-4-one). Journal of Organic Chemistry.[3] Link
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BioBlocks Inc. (2024).[4] Catalog Entry for 1H-Pyrrolo[3,2-c]pyridin-4(5H)-one (CAS 54415-77-9).[5][6]Link
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Mahboobi, S., et al. (2006). Synthetic approaches to 3-substituted pyrrolo[3,2-c]pyridin-4-ones.[7] Journal of Medicinal Chemistry.[2][3] Link
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PubChem. (2024). Compound Summary: 1H-Pyrrolo[3,2-c]pyridin-4(5H)-one.[5][6] National Library of Medicine. Link
Sources
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. 54415-77-9|1H-Pyrrolo[3,2-c]pyridin-4(5H)-one|BLD Pharm [bldpharm.com]
- 7. ias.ac.in [ias.ac.in]
